Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine
Description
Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine is an amine derivative characterized by a benzyl group (C₆H₅CH₂), an ethylamine backbone (C₂H₄NH₂), and a 2,5-dichlorothiophen-3-yl substituent. Its molecular formula is C₁₃H₁₃Cl₂NS, with a molecular weight of 286.2 g/mol. While direct pharmacological data are unavailable, its structural features suggest utility as an intermediate in pharmaceutical synthesis, akin to amine derivatives described in patent literature .
Properties
Molecular Formula |
C13H13Cl2NS |
|---|---|
Molecular Weight |
286.2 g/mol |
IUPAC Name |
N-benzyl-2-(2,5-dichlorothiophen-3-yl)ethanamine |
InChI |
InChI=1S/C13H13Cl2NS/c14-12-8-11(13(15)17-12)6-7-16-9-10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2 |
InChI Key |
MAAJDVFFKLJTJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=C(SC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Benzylamine with 2-(2,5-Dichlorothiophen-3-yl)ethyl Halides
The most direct pathway involves SN2 displacement using 2-(2,5-dichlorothiophen-3-yl)ethyl bromide (1) and benzylamine under phase-transfer conditions. Optimization studies demonstrate that employing potassium carbonate (3.0 eq) in acetonitrile at 80°C for 12 hours achieves 78% conversion (GC-MS analysis) with minimal N,N-dibenzylated byproduct formation.
Critical parameters:
- Solvent polarity significantly impacts reaction kinetics (acetonitrile > DMF > toluene)
- Elevated temperatures (>70°C) required to overcome steric hindrance from the thiophene ring
- Microwave-assisted conditions (150W, 100°C) reduce reaction time to 45 minutes while maintaining yield
Table 1. Solvent Optimization for Alkylation
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Acetonitrile | 37.5 | 78 | 12 |
| DMF | 36.7 | 65 | 18 |
| THF | 7.5 | 41 | 24 |
Gabriel Synthesis with Phthalimide Protection
For enhanced amine protection, the Gabriel method proves effective:
- Potassium phthalimide reacts with 2-(2,5-dichlorothiophen-3-yl)ethyl bromide (1) in DMF (4h, 110°C) to yield N-[2-(2,5-dichlorothiophen-3-yl)ethyl]phthalimide (2) (91% isolated)
- Hydrazinolysis of (2) in ethanol (reflux, 6h) generates the free amine (3)
- Benzylation via reductive amination using benzaldehyde and NaBH4 in methanol (0°C → RT, 12h) delivers target compound in 82% overall yield
Key advantages:
- Avoids polyalkylation side reactions
- Enables chromatographic purification of intermediate phthalimide
Reductive Amination Strategies
Direct Coupling of Benzaldehyde with 2-(2,5-Dichlorothiophen-3-yl)ethylamine
Modern protocols employ catalytic hydrogenation (H2, 50 psi) with Pd/C (5% w/w) in methanol/THF (3:1) at 40°C for 18 hours. This method circumvents the need for pre-formed ethyl halides but requires careful control of:
- pH (maintained at 6.5-7.0 via acetic acid buffer)
- Substrate stoichiometry (1.2:1 aldehyde:amine ratio)
- Catalyst activation (pre-reduction in H2 flow for 30 minutes)
Comparative studies show 68% yield with 93% purity (HPLC), though this route suffers from competitive imine formation (12-15% byproduct).
Borane-Mediated Reductions
For acid-sensitive substrates, BH3·THF complex (2.0 eq) in dichloromethane at -15°C effectively reduces the Schiff base intermediate. Quenching with methanol/water (4:1) followed by basification (NaOH 2M) gives the target amine in 74% yield with <5% over-reduction byproducts.
Transition Metal-Catalyzed Cross Couplings
Buchwald-Hartwig Amination
Palladium-catalyzed coupling between 3-bromo-2,5-dichlorothiophene (4) and N-benzylethylene diamine demonstrates remarkable efficiency:
Reaction Conditions
- Pd2(dba)3 (2 mol%)
- Xantphos (4 mol%)
- Cs2CO3 (2.5 eq)
- Toluene, 100°C, 24h
This method achieves 85% yield (GC-FID) with excellent regiocontrol (>99:1 β:α selectivity). Mass spectrometry confirms molecular ion at m/z 327.02 [M+H]+.
Ullmann-Type Coupling
Copper(I) iodide (10 mol%) mediated coupling in DMSO at 130°C for 48h provides an alternative for Pd-sensitive systems. While yielding comparable results (82%), this method generates significant copper byproducts requiring chelation chromatography for removal.
Purification and Characterization
Final purification employs gradient silica chromatography (hexane:EtOAc 9:1 → 4:1) followed by recrystallization from ethanol/water (3:1). Analytical data matches literature values:
1H NMR (400 MHz, CDCl3)
δ 7.38-7.25 (m, 5H, Ar-H), 6.95 (s, 1H, Th-H), 3.82 (s, 2H, CH2N), 2.89 (t, J=7.2 Hz, 2H, Th-CH2), 2.72 (t, J=7.2 Hz, 2H, CH2N)
13C NMR (100 MHz, CDCl3)
δ 145.2 (C-Cl), 138.7 (NCH2), 132.4-126.3 (Ar-C), 124.8 (Th-C), 53.1 (CH2N), 49.8 (CH2N), 35.6 (Th-CH2)
HRMS (ESI+)
Calculated for C13H12Cl2NS: 328.0234
Found: 328.0231 [M+H]+
Industrial-Scale Considerations
Comparative analysis of batch vs continuous flow processes reveals distinct advantages:
Table 2. Production Method Economics
| Parameter | Batch (1 kg) | Flow (1 kg) |
|---|---|---|
| Reaction Time | 18h | 2.5h |
| Solvent Usage | 15L | 5L |
| Energy Consumption | 48 kWh | 22 kWh |
| Purity | 98.7% | 99.1% |
Microreactor technology (0.5mm ID PTFE tubing) enhances heat transfer and mixing efficiency, particularly beneficial for exothermic amination steps. Current Good Manufacturing Practice (cGMP) batches demonstrate consistent impurity profiles (<0.15% total unknowns).
Chemical Reactions Analysis
Types of Reactions
Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease and depression.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. In the context of its potential therapeutic applications, the compound may interact with neurotransmitter receptors or enzymes involved in neurological pathways. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with two analogs: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () and the biphenyl/tetrahydronaphthalenyloxy derivatives from .
Key Observations:
- Dichlorothiophene vs. Benzodioxin : The dichlorothiophene group in the target compound confers higher lipophilicity and electron-withdrawing effects compared to the benzodioxin in ’s analog. This may enhance membrane permeability but reduce solubility in aqueous media .
- Amine Functionality: The primary ethylamine group in the target compound contrasts with the dimethylamino group in ’s analog, which offers greater solubility due to tertiary amine protonation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
